Regioisomeric Differentiation: N3- vs. N1-Substituted Quinazolinedione Architecture
3-(3-Chlorophenyl)quinazoline-2,4(1H,3H)-dione is the N3-substituted regioisomer, structurally and functionally distinct from the N1-substituted 1-(3-chlorophenyl)-2,4(1H,3H)-quinazolinedione. Patent US3794643A explicitly describes the N1-substituted analog as an anti-inflammatory/analgesic agent, while the N3-substituted architecture of the target compound positions it within the 3-arylquinazoline-2,4-dione series studied for progesterone receptor antagonism and antibacterial gyrase inhibition [1]. The two regioisomers differ in their site of aryl attachment to the heterocyclic core, producing non-overlapping pharmacophore geometries that cannot be interchanged in target-based screening cascades [2].
| Evidence Dimension | Regiochemistry of aryl substitution on quinazolinedione core |
|---|---|
| Target Compound Data | N3-substituted: 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione, CAS 2473-93-0, molecular formula C14H9ClN2O2, MW 272.69 |
| Comparator Or Baseline | N1-substituted: 1-(3-chlorophenyl)-2,4(1H,3H)-quinazolinedione, described in US3794643A with distinct anti-inflammatory pharmacophore |
| Quantified Difference | The two regioisomers have identical molecular formula (C14H9ClN2O2) and MW (272.69) but differ in aryl attachment position (N3 vs. N1), resulting in distinct biological target profiles |
| Conditions | Structural comparison based on CAS registry, patent documentation, and published SAR frameworks |
Why This Matters
Procurement of the correct regioisomer is essential when the compound is used as a synthetic intermediate or reference standard; N1-substituted analogs will not recapitulate N3-substituted SAR in progesterone receptor or gyrase inhibition assays.
- [1] US3794643A, Quinazolinedione derivatives. Hisamitsu Pharmaceutical Co., Inc. Patent issued 1974. Describes 1-(3-chlorophenyl)-2,4(1H,3H)-quinazolinedione as an anti-inflammatory agent, structurally distinct from the N3-substituted target compound. View Source
- [2] Nakagawa A, Uno S, Makishima M, Miyachi H, Hashimoto Y. Progesterone receptor antagonists with a 3-phenylquinazoline-2,4-dione/2-phenylisoquinoline-1,3-dione skeleton. Bioorg Med Chem. 2008;16(14):7046-7054. Establishes the 3-arylquinazoline-2,4-dione (N3-substituted) framework as the pharmacologically relevant architecture for PR antagonism. View Source
